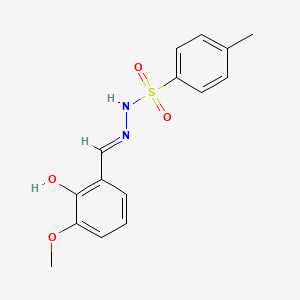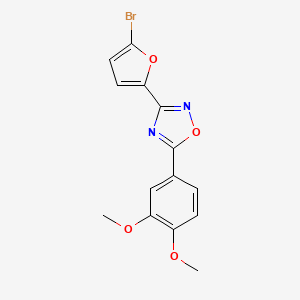![molecular formula C19H24N2O2S B5971443 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)
3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine, also known as S 38093, is a small molecule drug compound that has been developed for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of sulfonylpyridine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine involves the selective modulation of the 5-HT6 receptor. The compound acts as a potent antagonist of this receptor, which results in the inhibition of its downstream signaling pathways. The precise mechanism by which the modulation of the 5-HT6 receptor by 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine leads to its therapeutic effects is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine are primarily mediated through its selective modulation of the 5-HT6 receptor. The compound has been shown to improve cognitive function and memory in various animal models of cognitive impairment. Additionally, the compound has been shown to exhibit anxiolytic and antidepressant-like effects in various animal models of anxiety and depression. The compound has also been shown to regulate appetite and food intake in animal models, suggesting its potential application in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine in lab experiments is its high affinity and selectivity for the 5-HT6 receptor. This allows for the precise modulation of this receptor without affecting other receptors or signaling pathways. Additionally, the compound has been shown to exhibit good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine. One potential direction is the further investigation of its therapeutic potential in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of novel therapeutic agents. Another potential direction is the investigation of the precise molecular mechanisms by which the modulation of the 5-HT6 receptor by this compound leads to its therapeutic effects. Finally, the development of new formulations or delivery methods could improve the solubility and bioavailability of this compound, making it more suitable for clinical use.
Synthesemethoden
The synthesis of 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine involves the reaction of 2-methylphenethylamine with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the compound can be improved by using various purification methods such as recrystallization, column chromatography, or HPLC.
Wissenschaftliche Forschungsanwendungen
3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and cognitive impairment. The compound has been shown to exhibit high affinity and selectivity for the 5-HT6 receptor, which is a G-protein coupled receptor that is predominantly expressed in the central nervous system. The 5-HT6 receptor has been implicated in various physiological processes such as learning and memory, mood regulation, and appetite control. Therefore, the modulation of this receptor by 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine has the potential to provide therapeutic benefits in various neurological disorders.
Eigenschaften
IUPAC Name |
3-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-16-6-2-3-8-18(16)11-10-17-7-5-13-21(15-17)24(22,23)19-9-4-12-20-14-19/h2-4,6,8-9,12,14,17H,5,7,10-11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQOVPNBKLHANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({3-[2-(2-Methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-isopropyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5971360.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5971370.png)
![(1-{[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5971393.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5971397.png)
![2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5971405.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971416.png)


![{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)
![N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5971437.png)

![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)
![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)
![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)